S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral derivative of aminoglutethimide, a compound originally utilized in the treatment of various conditions, including Cushing's syndrome and certain hormone-dependent cancers. This compound is recognized for its role as an aromatase inhibitor, which prevents the conversion of androgens to estrogens, thus reducing estrogen levels in the body. The D-tartrate salt form enhances the solubility and stability of S-(-)-aminoglutethimide, making it more suitable for pharmaceutical applications .
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt primarily involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process can be outlined as follows:
The molecular structure of S-(-)-Aminoglutethimide D-Tartrate Salt consists of a piperidine ring substituted with an aminophenyl group and an ethyl chain. The presence of the D-tartrate moiety contributes to its chiral nature.
Property | Data |
---|---|
CAS Number | 57288-04-7 |
Molecular Formula | C₁₇H₂₂N₂O₈ |
Molecular Weight | 382.37 g/mol |
Chirality | Chiral (S-(-) form) |
The compound exhibits significant chirality due to the presence of asymmetric carbon centers in its structure .
S-(-)-Aminoglutethimide D-Tartrate Salt can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used in each reaction type .
The mechanism of action for S-(-)-Aminoglutethimide D-Tartrate Salt primarily involves its inhibition of aromatase enzymes. By binding to these enzymes, it effectively blocks the conversion of androgens into estrogens, leading to decreased estrogen levels in the body. This mechanism is particularly beneficial in treating hormone-sensitive tumors, such as breast cancer .
While specific physical properties such as density and boiling point are not well-documented for S-(-)-Aminoglutethimide D-Tartrate Salt, some relevant data includes:
Property | Value |
---|---|
Melting Point | Not available |
Solubility | Enhanced by tartrate salt form |
The compound's chemical properties include:
Due to its chiral nature, it exhibits different biological activities compared to its racemic counterpart .
S-(-)-Aminoglutethimide D-Tartrate Salt has several scientific applications:
Its role in inhibiting aromatase makes it a valuable compound in both clinical settings and research laboratories focused on cancer therapies .
S-(-)-Aminoglutethimide D-Tartrate Salt exhibits distinct selectivity toward two cytochrome P450 enzymes critical in steroidogenesis:
Table 1: Inhibitory Constants (Kᵢ) of S-(-)-Aminoglutethimide D-Tartrate Salt
Enzyme | Kᵢ (μM) | Spectral Shift Type | Primary Binding Interactions |
---|---|---|---|
CYP11A1 | 0.8 ± 0.1 | Type II | Heme iron coordination |
CYP19A1 | 0.12 ± 0.02 | Type II | π-π stacking, H-bonding |
Enantiomeric specificity is pronounced: The S-(-) form shows 40-fold greater potency for CYP19A1 than its R-(+) counterpart due to optimal steric alignment in the aromatase binding pocket [7] [10].
The compound simultaneously disrupts two hormonal pathways:
Notably, adrenal inhibition dominates at higher doses (>250 mg/day), while aromatase inhibition occurs at lower doses (125–250 mg/day) [8]. The D-tartrate salt formulation enhances solubility, ensuring efficient cellular uptake in both adrenal and peripheral tissues [5].
Kinetic studies reveal distinct inhibition mechanisms for each target:
Metabolic stability influences kinetics: Hepatic N-acetylation converts S-(-)-Aminoglutethimide to inactive metabolites, reducing bioavailability. However, the D-tartrate salt form delays hepatic metabolism, extending the half-life to 12.5 hours compared to 8 hours for the free base [1] [9].
The stereochemistry of S-(-)-Aminoglutethimide dictates its inhibitory profile:
Table 2: Structure-Activity Relationships of Key Derivatives
Structural Modification | CYP11A1 Inhibition | CYP19A1 Inhibition | Selectivity Ratio (CYP19A1/CYP11A1) |
---|---|---|---|
S-(-)-Aminoglutethimide (Parent) | +++ | ++++ | 6.7:1 |
4-Pyridyl Replacement | + | ++++ | 48:1 |
N-Acetylation | - | - | Inactive |
Pyrrolidinedione Analog | ++ | ++++ | 12:1 |
Key structural determinants include:
Molecular dynamics simulations show the S-(-) enantiomer binds CYP19A1 with a free energy (ΔG) of -9.2 kcal/mol, compared to -6.7 kcal/mol for CYP11A1, explaining its superior aromatase inhibition [10].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6